4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo-
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Overview
Description
4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with various functional groups, including a methoxyphenyl group, a nitro group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzopyran Core: This step often involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced to the benzopyran core.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted benzopyran derivatives can be obtained.
Scientific Research Applications
4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the methoxyphenyl group could interact with various enzymes or receptors. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-8-acetic acid, 2-(3-methoxyphenyl)-3-nitro-4-oxo-
- 4H-1-Benzopyran-8-acetic acid, 2-(4-ethoxyphenyl)-3-nitro-4-oxo-
- 4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-amino-4-oxo-
Uniqueness
4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methoxyphenyl group distinguishes it from other benzopyran derivatives, potentially leading to unique reactivity and biological activity.
Properties
CAS No. |
596108-65-5 |
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Molecular Formula |
C18H13NO7 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-3-nitro-4-oxochromen-8-yl]acetic acid |
InChI |
InChI=1S/C18H13NO7/c1-25-12-7-5-10(6-8-12)18-15(19(23)24)16(22)13-4-2-3-11(9-14(20)21)17(13)26-18/h2-8H,9H2,1H3,(H,20,21) |
InChI Key |
QSSPXECFEMKLJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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